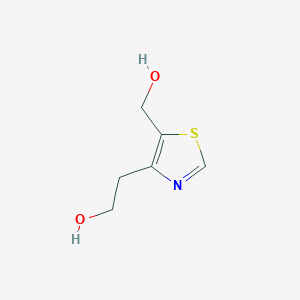
4-Thiazoleethanol,5-(hydroxymethyl)-
Übersicht
Beschreibung
4-Thiazoleethanol,5-(hydroxymethyl)- is a sulfur-containing heterocyclic compound . It is reported to occur in Comté cheese and Panax ginseng . It was isolated from the ether-soluble alkaloidal fraction of Panax ginseng .
Synthesis Analysis
The synthesis of 4-Thiazoleethanol,5-(hydroxymethyl)- involves the reaction of 4-Methyl-5-thiazoleethanol with 4-ethyloctanoyl chloride to yield 4-methyl-5-thiazoleethanol 4-ethyloctanoate, a sulfur-containing flavor compound .Molecular Structure Analysis
The molecular formula of 4-Thiazoleethanol,5-(hydroxymethyl)- is C6H9NO2S . The IUPAC Standard InChI is InChI=1S/C6H9NOS/c1-5-6 (2-3-8)9-4-7-5/h4,8H,2-3H2,1H3 .Physical and Chemical Properties Analysis
The physical and chemical properties of 4-Thiazoleethanol,5-(hydroxymethyl)- include a boiling point of 135 °C/7 mmHg, a refractive index of n20/D 1.550, and a density of 1.196 g/mL at 25 °C . It is soluble in alcohol, benzene, chloroform, diethyl ether/hexanes, and water .Safety and Hazards
4-Thiazoleethanol,5-(hydroxymethyl)- is considered hazardous by the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It can cause skin irritation, serious eye irritation, and may cause respiratory irritation . In case of contact with skin or eyes, it is recommended to wash off immediately with plenty of water .
Eigenschaften
CAS-Nummer |
480449-72-7 |
|---|---|
Molekularformel |
C6H9NO2S |
Molekulargewicht |
159.21 g/mol |
IUPAC-Name |
2-[5-(hydroxymethyl)-1,3-thiazol-4-yl]ethanol |
InChI |
InChI=1S/C6H9NO2S/c8-2-1-5-6(3-9)10-4-7-5/h4,8-9H,1-3H2 |
InChI-Schlüssel |
MOGPZTDHHVQCFM-UHFFFAOYSA-N |
Kanonische SMILES |
C1=NC(=C(S1)CO)CCO |
Herkunft des Produkts |
United States |
Synthesis routes and methods
Procedure details












Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![N-[5-(4-chlorophenyl)-2-oxazolyl]methylphthalimide](/img/structure/B8717847.png)

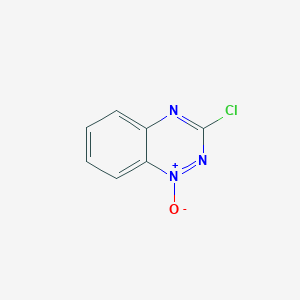


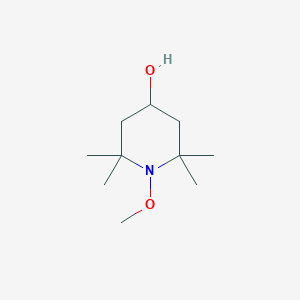


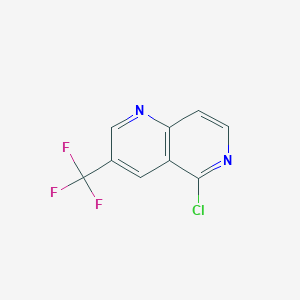
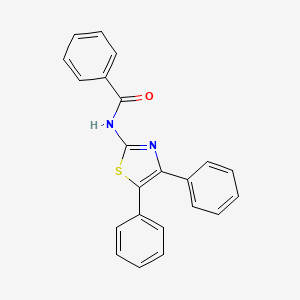
![4-hydroxy-N'-[(4-methylphenyl)methylidene]benzohydrazide](/img/structure/B8717940.png)
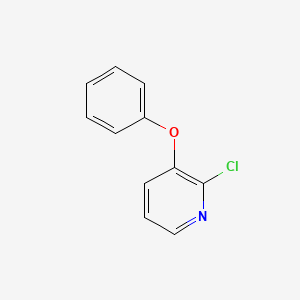

![2-Ethoxycarbonylimidazo[1,2-a]pyridine-6-boronic acid](/img/structure/B8717955.png)
